Product packaging for Zalospirone hydrochloride(Cat. No.:CAS No. 114374-97-9)

Zalospirone hydrochloride

カタログ番号: B1260500
CAS番号: 114374-97-9
分子量: 456.0 g/mol
InChIキー: XQINQMZXDOSBBV-FDPNZRBCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Zalospirone hydrochloride (USAN; also known as WY-47,846) is a small molecule compound belonging to the azapirone chemical class and functions as a selective partial agonist of the serotonin 5-HT1A receptor . Historically developed as a potential therapeutic agent, it demonstrated efficacy for major depressive disorder and anxiety in clinical trials . In a placebo-controlled clinical study for major depression, the 45 mg/day dose of zalospirone produced a significant antidepressant effect, though it was associated with a high incidence of side effects like dizziness and nausea, leading to a high dropout rate and the eventual discontinuation of its clinical development . This history makes this compound a compound of significant research value for neuroscientists and pharmacologists studying the 5-HT1A receptor pathway, the mechanisms of antidepressant and anxiolytic drugs, and the clinical challenges of balancing efficacy with tolerability . Its pharmacological profile allows it to be used as a reference standard in receptor binding assays, functional activity tests, and in vitro models of serotonin signaling. Zalospirone is for research use only and is not approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30ClN5O2 B1260500 Zalospirone hydrochloride CAS No. 114374-97-9

特性

CAS番号

114374-97-9

分子式

C24H30ClN5O2

分子量

456.0 g/mol

IUPAC名

(1R,2R,6S,7S,8S,11R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione;hydrochloride

InChI

InChI=1S/C24H29N5O2.ClH/c30-22-20-18-6-7-19(17-5-4-16(17)18)21(20)23(31)29(22)11-2-1-10-27-12-14-28(15-13-27)24-25-8-3-9-26-24;/h3-9,16-21H,1-2,10-15H2;1H/t16-,17+,18-,19+,20-,21+;

InChIキー

XQINQMZXDOSBBV-FDPNZRBCSA-N

SMILES

C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6.Cl

異性体SMILES

C1CN(CCN1CCCCN2C(=O)[C@@H]3[C@@H]4C=C[C@H]([C@@H]3C2=O)[C@@H]5[C@H]4C=C5)C6=NC=CC=N6.Cl

正規SMILES

C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6.Cl

同義語

3a,4,4a,6a,7,7a-hexahydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-4,7-etheno-1H-cyclobut(f)isoindole-1,3(2H)-dione
WY 47846
WY-47846
zalospirone
zalospirone dihydrochloride
zalospirone dihydrochloride, (3aalpha,4beta,4aalpha,6aalpha,7beta,7aalpha)-isomer
zalospirone hydrochloride

製品の起源

United States

Molecular Pharmacology of Zalospirone Hydrochloride

5-HT1A Receptor Interaction

The primary pharmacological action of zalospirone (B50514) is centered on its high-affinity binding and functional activity at the 5-HT1A receptor. medkoo.com This interaction is fundamental to its neuropharmacological profile.

Radioligand Binding Affinity and Receptor Occupancy Studies

Radioligand binding assays have been crucial in determining the affinity of zalospirone for the 5-HT1A receptor. These in vitro studies measure the compound's ability to displace a known radioactive ligand from the receptor. The affinity is commonly reported as the inhibition constant (Ki), which indicates the concentration needed to inhibit 50% of the radioligand's binding. Zalospirone demonstrates a high affinity for the 5-HT1A receptor, with a reported Ki value of approximately 1.99 nM in binding assays using rat hippocampal membranes. bindingdb.org

Receptor occupancy studies, often employing advanced imaging techniques like positron emission tomography (PET), provide valuable information on the extent to which a drug engages with its target receptors within the living brain. nih.govresearchgate.net While specific PET occupancy data for zalospirone is not extensively detailed in the provided results, such studies are vital for correlating the degree of receptor interaction with physiological and behavioral outcomes. For instance, studies with other 5-HT1A ligands like buspirone (B1668070) have been used to measure receptor occupancy in humans. nih.govresearchgate.net

Table 1: Zalospirone Binding Affinity

Receptor Ki (nM) Species Tissue

Note: This table is interactive. You can sort the columns by clicking on the headers.

Agonist and Partial Agonist Functional Activity at 5-HT1A Receptors

Zalospirone is characterized as a selective partial agonist at 5-HT1A receptors. medkoo.comwikipedia.orgncats.io This means that while it binds to and activates the receptor, the functional response it elicits is less than that of a full agonist, like the endogenous neurotransmitter serotonin (B10506). This partial agonism has been demonstrated in various functional assays. For example, compounds with varying efficacy at 5-HT1A receptors have shown different levels of antidepressant-like activity. iiab.me The partial agonist nature of zalospirone allows it to modulate serotonergic activity, potentially acting as a functional antagonist when high levels of a full agonist are present. iiab.me

G-Protein Coupling and Downstream Signal Transduction Pathways (e.g., Adenylate Cyclase, Phosphatidylinositol-Calcium Signaling)

The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/Go). wikipedia.orgnih.gov Upon activation by a ligand such as zalospirone, the receptor initiates a signaling cascade. One of the most consistent and well-documented downstream effects of 5-HT1A receptor activation is the inhibition of adenylate cyclase. nih.govnih.gov This enzyme is responsible for the synthesis of cyclic AMP (cAMP), a critical second messenger. By inhibiting adenylate cyclase, 5-HT1A receptor activation leads to a decrease in intracellular cAMP levels and subsequently reduces the activity of Protein Kinase A (PKA). nih.gov

While the inhibition of adenylate cyclase is a primary pathway, 5-HT1A receptor activation can also influence other signaling cascades. nih.gov In certain cellular contexts, it can modulate phosphatidylinositol-calcium signaling. monash.edu Furthermore, the activated Gi/Go proteins can directly open G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and a reduction in neuronal firing rate. monash.eduoncotarget.com The specific G protein subtypes involved can also be agonist-dependent; for instance, studies with the related compound buspirone have shown it can induce G-protein coupling with Gαi3, Gαo, and Gαi2 in the dorsal raphe nucleus. researchgate.net

Exploration of Polypharmacology Beyond 5-HT1A Receptors

While zalospirone's interaction with the 5-HT1A receptor is its most prominent feature, it also exhibits affinity for other neurotransmitter receptors, a characteristic known as polypharmacology.

Investigation of 5-HT7 Receptor Modulation

There is growing interest in the modulation of the 5-HT7 receptor for the treatment of central nervous system disorders. mdpi.comnih.govnih.gov Some studies suggest that various serotonergic compounds may interact with this receptor subtype. nih.gov The 5-HT7 receptor is involved in the regulation of mood, cognition, and circadian rhythms. nih.gov While the specific modulatory effects of zalospirone at the 5-HT7 receptor are not as extensively characterized as its 5-HT1A activity, this remains an area of scientific inquiry to fully delineate its complex pharmacology. mdpi.comnih.gov

Chemical Biology and Structure Activity Relationship Sar of Zalospirone Hydrochloride

Design Principles for Azapirone Scaffolds

The design of azapirones, including Zalospirone (B50514), is rooted in the pursuit of selective ligands for the 5-HT₁ₐ receptor. wikipedia.orgchez-alice.fr This class of compounds generally features a common structural template consisting of three key components:

An arylpiperazine head: This is typically a 1-(2-pyrimidinyl)piperazine (1-PP) group, which is a well-established pharmacophore for 5-HT₁ₐ receptor affinity. nih.govresearchgate.net This moiety is a common metabolite for several azapirones. nih.gov

A flexible alkyl chain: A four-carbon (butyl) spacer connects the arylpiperazine head to the terminal group. This linker's length is considered optimal for spanning the distance between key interaction points within the 5-HT₁ₐ receptor binding pocket. researchgate.net

A terminal imide moiety: This part of the molecule is the most varied among different azapirones and significantly influences the compound's pharmacological profile, including its efficacy and selectivity. nih.gov

The primary design principle is to maximize affinity and efficacy at 5-HT₁ₐ receptors while minimizing activity at dopamine (B1211576) D₂ receptors. nih.gov High affinity for D₂ receptors is associated with the undesirable extrapyramidal side effects seen in typical antipsychotics. nih.gov Zalospirone distinguishes itself from other azapirones like buspirone (B1668070) through its unique, rigid polycyclic imide terminal group, specifically a hexahydro-4,7-etheno-1H-cyclobut[f]isoindole-1,3(2H)-dione structure. wikipedia.orgdrugfuture.com This complex imide was designed to explore novel structure-activity relationships to enhance selectivity and modulate agonist activity at the 5-HT₁ₐ receptor.

Quantitative and Qualitative Structure-Activity Relationship Analysis

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For Zalospirone and related azapirones, these analyses have provided insights into the features governing their interaction with the 5-HT₁ₐ receptor.

Qualitative SAR indicates that the 1-(2-pyrimidinyl)piperazine portion is a critical element for high-affinity binding to the 5-HT₁ₐ receptor. nih.gov The butyl chain is also a conserved feature, as modifications to its length generally lead to a decrease in affinity. researchgate.net The main point of structural variation and the key to modulating activity lies in the terminal imide structure. The complex and rigid polycyclic imide of Zalospirone was the result of synthetic efforts to create potent and selective 5-HT₁ₐ receptor ligands. drugfuture.com

Quantitative analyses, such as radioligand binding assays, have been used to determine the precise affinity and efficacy of Zalospirone. A study using [³⁵S]GTPγS binding in CHO cells expressing human recombinant 5-HT₁ₐ receptors characterized Zalospirone as a partial agonist. nih.gov Unlike full agonists such as 5-CT, which elicit a maximal response from the receptor, partial agonists like Zalospirone produce a submaximal response. nih.govscience.gov This partial agonism is a hallmark of the azapirone class and is believed to contribute to their therapeutic action while potentially reducing the incidence of certain side effects. nih.govpatsnap.com

Compound Receptor Affinity (Ki, nM) Efficacy (Emax, % relative to 5-HT) Classification
Zalospirone Data not specified in source Partial Partial Agonist
Buspirone Data not specified in source Partial Partial Agonist
Ipsapirone Data not specified in source Partial Partial Agonist
5-CT Subnanomolar > 90% Full Agonist
Flesinoxan Subnanomolar > 90% Full Agonist

Data from a [³⁵S]GTPγS binding study characterizing G-protein activation at recombinant human 5-HT₁ₐ receptors. nih.gov

The partial agonist activity of Zalospirone, along with buspirone and ipsapirone, was confirmed to correlate well with their binding affinities (Ki values) in competition binding assays (r = +0.99). nih.govscience.govacs.org

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling and ligand-based drug design are computational techniques used to identify the essential structural features required for a molecule to bind to a specific receptor, especially when the receptor's 3D structure is not fully known. nih.govnih.govgardp.org For 5-HT₁ₐ receptor ligands like Zalospirone, these methods have been instrumental.

The established pharmacophore for 5-HT₁ₐ agonism includes several key features that are present in the structure of Zalospirone:

A basic nitrogen atom: This is located in the piperazine (B1678402) ring and is protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue (like Aspartate) in the receptor's binding site.

An aromatic ring system: The pyrimidinyl group of the 1-PP moiety serves this function, engaging in π-stacking interactions with aromatic residues (like Phenylalanine or Tyrosine) in the receptor.

A hydrogen bond acceptor/donor: The imide group of Zalospirone contains carbonyl oxygens that can act as hydrogen bond acceptors, forming additional stabilizing interactions within the binding pocket.

Ligand-based drug design often uses known active compounds as templates to create new molecules with improved properties. jubilantbiosys.com The structure of Zalospirone itself has been used as a basis for designing other 5-HT₁ₐ receptor ligands. unimi.it For example, researchers have designed new series of compounds by building upon the structural features of 5-HT₁ₐ partial agonists like Zalospirone and adatanserin (B1666604) to develop novel antagonists. unimi.it This approach involves retaining the core pharmacophoric elements while modifying specific regions, such as the terminal imide, to alter the pharmacological profile from agonist to antagonist.

Stereochemical Considerations in Receptor Binding and Activation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the interaction between a drug and its biological target. For Zalospirone, which possesses a rigid and complex polycyclic structure with six defined stereocenters, the specific spatial orientation is paramount for high-affinity binding and activation of the 5-HT₁ₐ receptor. nih.gov

The precise stereochemistry of Zalospirone is defined in its IUPAC name: (3aα,4α,4aβ,6aβ,7α,7aα)-Hexahydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-4,7-etheno-1H-cyclobut[f]isoindole-1,3(2H)-dione. wikipedia.org This specific configuration ensures that the pharmacophoric elements—the basic nitrogen, the aromatic ring, and the hydrogen-bonding groups—are presented to the receptor in the optimal orientation for binding. Any deviation from this specific stereoisomer would likely result in a significant loss of affinity and efficacy, as the molecule would no longer fit correctly into the intricate and chiral binding pocket of the G-protein coupled 5-HT₁ₐ receptor.

While studies directly comparing the different stereoisomers of Zalospirone are not prominent in the available literature, research on other chiral 5-HT₁ₐ ligands consistently demonstrates the importance of stereochemistry. For many receptor ligands, one enantiomer (the eutomer) typically exhibits significantly higher affinity and/or efficacy than the other (the distomer). This principle underscores the importance of the defined, non-planar, and rigid stereostructure of Zalospirone's imide moiety in achieving its specific pharmacological profile.

Preclinical Neuropharmacological Investigations of Zalospirone Hydrochloride

In Vitro Pharmacological Assays

In vitro studies are fundamental to elucidating the direct molecular interactions of a compound with its biological targets. For Zalospirone (B50514) hydrochloride, these assays have focused on defining its receptor binding profile and its functional consequences at a cellular level.

Zalospirone demonstrates a high affinity for the serotonin (B10506) 5-HT1A receptor. While comprehensive binding affinity (Ki) data across a wide range of receptors is not extensively published in readily available literature, its primary pharmacological identity is as a potent 5-HT1A ligand. The azapirone class, to which Zalospirone belongs, is known for this characteristic selectivity. For context, other azapirones like buspirone (B1668070) and tandospirone also show high affinity for the 5-HT1A receptor, with lesser affinity for other serotonin and dopamine (B1211576) receptor subtypes. This selectivity is crucial as it minimizes off-target effects that can arise from interactions with other receptors, such as the 5-HT2A or dopamine D2 receptors.

Table 1: Representative Receptor Binding Affinities (Ki, nM) for Azapirone Class Compounds
Compound5-HT1ADopamine D2Other Receptors
ZalospironeHighLowGenerally low affinity for 5-HT2, adrenergic, and other receptors.
Buspirone~15-30~300-600Moderate affinity for D3, D4.
Tandospirone~10-25>1000Moderate affinity for α1-adrenergic receptors.
Note: Specific Ki values for Zalospirone are not detailed in the provided search results. The table reflects its known high affinity relative to other compounds in its class.

Beyond simple binding, functional assays determine the actual biological response a compound elicits at the receptor. Zalospirone is characterized as a 5-HT1A partial agonist. iiab.menih.gov This means it binds to the 5-HT1A receptor and activates it, but with a lower maximal effect (Emax) than the endogenous full agonist, serotonin.

In Vivo Animal Models of Neurobiological Function

To understand how Zalospirone's molecular actions translate to effects within a complex biological system, researchers utilize in vivo animal models to study its impact on brain circuitry and neurochemistry.

The Nucleus Tractus Solitarii (NTS) is a critical brainstem region that serves as the primary central termination site for visceral afferent fibers, integrating sensory information related to cardiovascular, respiratory, and gastrointestinal functions. nih.govnih.gov This nucleus contains a significant population of 5-HT receptors, including the 5-HT1A subtype. nih.gov

While direct electrophysiological studies on Zalospirone within the NTS are not specified in the available literature, the known function of 5-HT1A receptors in this region allows for informed hypotheses. Activation of 5-HT1A receptors located postsynaptically on NTS neurons is generally inhibitory; it has been shown to inhibit both excitatory and inhibitory postsynaptic currents. nih.gov In slice preparations, activation of 5-HT1A receptors can cause a decrease in glutamate release. ucl.ac.uk Therefore, as a 5-HT1A partial agonist, Zalospirone would be expected to exert a modulatory, generally inhibitory, influence on neuronal activity within the NTS, potentially affecting the integration of visceral sensory information.

The serotonergic and dopaminergic systems are intricately linked, and modulation of one often impacts the other. The 5-HT1A receptor plays a key role in this interaction. Stimulation of 5-HT1A receptors, particularly in regions like the prefrontal cortex, can enhance dopamine release. mdpi.comnih.gov In vivo microdialysis studies with other 5-HT1A agonists, such as tandospirone, have demonstrated an increase in extracellular dopamine levels in the medial frontal cortex, an effect that is blocked by a selective 5-HT1A antagonist. nih.govresearchgate.net

This effect is thought to be mediated by the activation of postsynaptic 5-HT1A receptors located on GABAergic interneurons that normally inhibit dopaminergic neurons, or on glutamatergic neurons that excite them. By acting on these receptors, Zalospirone likely modulates the firing rate of dopamine neurons, leading to changes in dopamine release in key brain areas associated with mood and cognition.

Behavioral Neuropharmacology in Animal Models of Affective States

The ultimate preclinical validation for a compound with potential neuropsychiatric applications comes from its effects in animal models of affective states like anxiety and depression.

In a study using a punished responding model in squirrel monkeys, a classic test for anxiolytic-like effects, a series of 5-HT1A agonists, including Zalospirone, were examined. nih.gov In this model, lever pressing is rewarded with food but also punished with an electric shock, leading to suppressed response rates. While the benzodiazepine midazolam produced large increases in punished responding (a positive anxiolytic signal), none of the 5-HT1A compounds, including Zalospirone, demonstrated this effect; most decreased response rates at higher doses. nih.gov This highlights a known discrepancy where the anticonflict effects of 5-HT1A agonists are not as consistently observed in primates and rodents as they are in other species like pigeons. nih.gov

In the forced swimming test (FST), a common screening model for antidepressant activity, Zalospirone did not reduce immobility time in rats, a typical marker of antidepressant efficacy. nih.gov In fact, it was reported to increase it, which complicated its evaluation in this specific assay. nih.gov However, other partial 5-HT1A agonists with higher intrinsic efficacy did show antidepressant-like effects in the FST, suggesting that the level of agonist activity is a critical determinant of the behavioral outcome in this model. nih.govresearchgate.net Despite these particular preclinical findings, Zalospirone was found to be effective in treating depression in human clinical trials. iiab.menih.gov

Anxiety-Related Behavioral Paradigms (e.g., Elevated Plus Maze, Open Field Test)

While Zalospirone hydrochloride was developed and showed clinical promise for anxiety, specific preclinical data from widely used anxiety-related behavioral paradigms such as the elevated plus maze (EPM) and the open field test (OFT) are not extensively detailed in publicly available scientific literature. These tests are standard in preclinical psychopharmacology for screening compounds with potential anxiolytic or anxiogenic properties.

The Elevated Plus Maze (EPM) is a widely recognized model for assessing anxiety-like behavior in rodents. The apparatus typically consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Rodents naturally tend to spend more time in the enclosed, darker arms. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms, reflecting a reduction in anxiety.

The Open Field Test (OFT) provides a measure of general locomotor activity and anxiety-related behaviors in a novel environment. The apparatus is a large, open arena. A common measure of anxiety is the time spent in the center of the field versus the periphery, with anxiolytic drugs typically increasing the time spent in the more exposed central area.

Given Zalospirone's mechanism of action as a 5-HT1A partial agonist, a class of drugs known to possess anxiolytic properties, it would be hypothesized to produce anxiolytic-like effects in these models. The expected outcomes would be an increase in open arm exploration in the EPM and increased time in the central zone of the OFT. However, without specific published research findings, a quantitative analysis of Zalospirone's effects in these models cannot be provided at this time.

Depression-Related Behavioral Paradigms (e.g., Forced Swim Test, Tail Suspension Test, Chronic Unpredictable Mild Stress)

This compound has been evaluated in preclinical models of depression to assess its potential antidepressant-like activity.

The Forced Swim Test (FST) is a commonly used behavioral despair model for screening potential antidepressant compounds. In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect. A key preclinical study by Singh and Lucki (1993) examined the effects of Zalospirone (referred to as WY-47,846) in the FST. Contrary to the expected outcome for an antidepressant, Zalospirone did not decrease the duration of immobility. Instead, it was found to increase the time spent immobile, which complicated its evaluation as a potential antidepressant in this specific screening model researchgate.net.

Compound Effect on Immobility Time in Forced Swim Test Interpretation Reference
Zalospirone (WY-47,846)IncreasedAtypical response, difficult to evaluate for antidepressant potential in this model.Singh & Lucki, 1993 researchgate.net

This table summarizes the reported effect of this compound in the forced swim test.

Validity Considerations in Animal Models (Predictive, Face, and Construct Validity)

The utility and interpretation of data from animal models in psychopharmacology are critically dependent on their validity. Three key types of validity are considered:

Predictive Validity : This refers to the ability of a model to correctly identify compounds that will be effective in treating the corresponding human disorder. For example, a model has high predictive validity if it shows a positive response to known anxiolytics or antidepressants and a negative response to compounds that are ineffective in humans. The finding that Zalospirone increased immobility in the forced swim test, despite showing some antidepressant effects in clinical trials, highlights a potential limitation in the predictive validity of the FST for certain classes of compounds researchgate.net.

Face Validity : This relates to the phenomenological similarity between the behaviors observed in the animal model and the symptoms of the human disorder. For instance, anhedonia in the CUMS model, measured by a decreased preference for a sweet solution, has high face validity for the loss of pleasure experienced in human depression.

Construct Validity : This is the extent to which the animal model is based on a solid theoretical rationale and reflects the underlying neurobiological mechanisms of the human disorder. A model with high construct validity would mimic the etiological and pathophysiological aspects of the condition. For example, a model that incorporates chronic stress has good construct validity for stress-related psychiatric disorders.

The evaluation of Zalospirone and other psychotropic agents in these preclinical paradigms must be interpreted with these validity considerations in mind. A compound's performance in any single model is not definitively predictive of its clinical efficacy, and a comprehensive assessment across multiple models with varying types of validity is necessary to build a robust preclinical profile.

Pharmacometabolomic Research and Metabolic Pathways of Zalospirone Hydrochloride

Characterization of Zalospirone (B50514) Hydrochloride Metabolism and Metabolite Identification

The biotransformation of Zalospirone, like other compounds in the azapirone class, is expected to involve several key metabolic pathways. While specific literature exhaustively detailing the metabolism of Zalospirone is limited, inferences can be drawn from related compounds such as buspirone (B1668070). The metabolism of azapirones typically occurs through oxidative pathways, primarily hydroxylation and N-dealkylation.

Research on the metabolism of analogous drugs often utilizes techniques like liquid chromatography-mass spectrometry (LC/MS) to identify metabolites in biological samples. nih.govresearchgate.net High-resolution mass spectrometry, in particular, allows for the accurate determination of the elemental composition of metabolites. nih.gov For the azapirone class, major metabolic reactions include:

Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic or aliphatic parts of the molecule. For Zalospirone, this could occur on the pyrimidinyl group or the cyclobutane (B1203170) ring structure.

N-dealkylation: The removal of the butyl side chain connecting the piperazine (B1678402) ring to the isoindole moiety.

Oxidative Deamination: The oxidation of the piperazine ring, potentially leading to ring opening.

Based on the metabolic pathways of structurally related azapirones, several potential metabolites of Zalospirone can be hypothesized.

Potential MetaboliteMetabolic PathwayPotential Pharmacological Activity
Hydroxylated ZalospironeAromatic or Aliphatic HydroxylationMay retain partial agonist activity at 5-HT1A receptors, potentially with altered potency or selectivity.
1-(2-pyrimidinyl)-piperazine (1-PP)N-dealkylation of the butyl side chainKnown metabolite of other azapirones; acts as an α2-adrenergic receptor antagonist, which could contribute to the overall pharmacological effect.
N-dealkylated isoindole moietyN-dealkylation of the butyl side chainLikely inactive as it lacks the pharmacologically active piperazine group.

Impact of Zalospirone Hydrochloride on Endogenous Metabolic Pathways

Zalospirone's interaction with the central nervous system can lead to downstream effects on various endogenous metabolic pathways, extending beyond its direct pharmacological target.

As a selective partial agonist of the 5-HT1A serotonin (B10506) receptor, Zalospirone's primary impact is on the serotonergic system. wikipedia.orgmedkoo.com By binding to these receptors, it modulates the synthesis, release, and metabolism of serotonin (5-hydroxytryptamine, 5-HT). This modulation is central to its anxiolytic and antidepressant effects. nih.gov The neurotransmitter systems in the brain are highly interconnected. nih.gov Therefore, modulation of the serotonin pathway can indirectly influence other neurotransmitter systems:

Dopaminergic Pathways: Serotonergic neurons can regulate the firing of dopaminergic neurons in brain regions associated with reward and motivation. Altering 5-HT1A receptor activity can thus lead to changes in dopamine (B1211576) levels and turnover. nih.gov

Noradrenergic Pathways: There is significant crosstalk between the serotonin and norepinephrine (B1679862) systems. The therapeutic effects of many antidepressants are linked to their ability to influence both pathways.

GABAergic and Glutamatergic Systems: Serotonin can modulate the activity of both GABAergic (inhibitory) and glutamatergic (excitatory) neurons, leading to widespread changes in neuronal excitability and brain function. nih.gov

While specific studies on Zalospirone's effects on energy and lipid metabolism are not widely available, it is known that many psychotropic agents can induce metabolic changes. nih.gov Antidepressants and antipsychotics have been associated with alterations in body weight, glucose homeostasis, and lipid profiles. uu.nlmdpi.com These effects are often attributed to the drugs' interactions with various receptors (e.g., histamine (B1213489) H1, serotonin 5-HT2C) that are involved in the regulation of appetite and energy expenditure.

Large-scale metabolomic studies in patients with depression have revealed distinctive profiles of circulating lipid metabolites, suggesting a link between the disorder and cardiometabolic conditions. maastrichtuniversity.nl Treatment with certain antidepressants can further alter these profiles. nih.gov For instance, some selective serotonin reuptake inhibitors (SSRIs) have been shown to increase lipid accumulation and disrupt adipogenesis in preclinical models, potentially leading to weight gain and altered lipid profiles. uu.nl These findings highlight the potential for centrally-acting drugs like Zalospirone to cause perturbations in systemic energy and lipid metabolism.

Metabolic PathwayPotential Perturbation by Psychotropic AgentsPotential Clinical Manifestation
Lipid MetabolismAlterations in total cholesterol, HDL, LDL, and triglyceride levels. nih.govmaastrichtuniversity.nlDyslipidemia
Glucose HomeostasisChanges in fasting blood glucose and insulin (B600854) sensitivity. nih.govImpaired glucose tolerance, increased risk for type 2 diabetes.
AdipogenesisIncreased lipid accumulation in adipocytes. uu.nlWeight gain, obesity.

Role of Metabolic Profiles in Predicting Pharmacological Responses in Preclinical Models

Pharmacometabolomics is an emerging field that aims to predict an individual's response to a drug based on their baseline metabolic phenotype. nih.gov In preclinical models of depression and anxiety, analyzing the metabolic profiles of animals prior to drug administration can help identify biomarkers that correlate with treatment response. This approach allows researchers to understand the biochemical basis for inter-individual variability in drug efficacy.

Studies involving other antidepressants have demonstrated the potential of this approach. For example, baseline plasma lipid concentrations have been shown to predict the response to escitalopram (B1671245) in male subjects. nih.gov Similarly, metabolites related to purine (B94841) and amino acid metabolism have been identified as potential predictors of antidepressant efficacy in preclinical models. frontiersin.org

For a compound like Zalospirone, a pharmacometabolomic approach in preclinical models would involve:

Baseline Metabolomic Profiling: Collecting biological samples (e.g., plasma, urine, brain tissue) from animals before treatment and analyzing the full spectrum of metabolites using techniques like NMR spectroscopy or mass spectrometry.

Treatment and Behavioral Assessment: Administering Zalospirone and evaluating its pharmacological effects using established behavioral tests for anxiety or depression.

Correlation Analysis: Using statistical methods to identify correlations between specific baseline metabolites or metabolic pathways and the observed behavioral response to Zalospirone.

This strategy could help identify animals that are more likely to respond to Zalospirone and provide insights into the underlying mechanisms of its therapeutic action and resistance. Although specific pharmacometabolomic studies on Zalospirone are not yet published, research on other centrally-acting agents strongly supports the utility of this approach. nih.govfrontiersin.org

Q & A

Basic Research: How is Zalospirone hydrochloride’s selectivity for 5-HT1A receptors experimentally validated?

Methodological Answer:
Zalospirone’s receptor selectivity is typically assessed using radioligand binding assays and functional in vitro models . For 5-HT1A specificity, competitive binding studies compare displacement of labeled ligands (e.g., [³H]-8-OH-DPAT) in transfected cell lines expressing 5-HT1A versus other serotonin receptors (e.g., 5-HT2A, 5-HT1B). Functional activity (agonist/antagonist) is determined via cAMP inhibition or GTPγS binding assays. Cross-reactivity with peripheral receptors (e.g., vascular 5-HT1A) requires tissue-specific models. Discrepancies in selectivity data should be analyzed using standardized receptor density normalization .

Advanced Research: How can conflicting reports about Zalospirone’s partial agonism at postsynaptic 5-HT1A receptors be resolved?

Methodological Answer:
Contradictions may arise from differences in model systems (e.g., species-specific receptor isoforms) or experimental conditions (e.g., agonist pre-treatment altering receptor sensitivity). To resolve this:

  • Perform concentration-response curves in both native (e.g., hippocampal slices) and recombinant systems.
  • Compare Zalospirone’s efficacy (% Emax) against full agonists (e.g., eltoprazine) and antagonists (e.g., WAY-100635).
  • Use in vivo microdialysis to measure serotonin release in prefrontal cortex, correlating behavioral outcomes (e.g., DRL-72s performance) .

Basic Research: What behavioral models are validated for studying Zalospirone’s anxiolytic effects?

Methodological Answer:
The Differential Reinforcement of Low-Rate (DRL-72s) schedule is a gold standard for assessing 5-HT1A modulation. Parameters include:

  • Interresponse Time (IRT) distribution : Zalospirone increases reinforcement rates by reducing premature responding.
  • Control experiments : Compare with 5-HT1A antagonists (e.g., WAY-100135) to isolate receptor-specific effects.
  • Ethological models : Elevated plus maze or social interaction tests in rodents, with strict blinding to minimize observer bias .

Advanced Research: How does Zalospirone’s interaction with noradrenergic or dopaminergic systems influence its therapeutic profile?

Methodological Answer:
Zalospirone’s off-target effects are evaluated via:

  • Neurochemical profiling : Microdialysis or voltammetry to measure extracellular norepinephrine/dopamine in locus coeruleus or striatum.
  • Knockout models : Assess behavioral changes in DBH (dopamine β-hydroxylase) or DAT (dopamine transporter) knockout mice.
  • Receptor occupancy studies : PET imaging with selective radiotracers (e.g., [¹¹C]raclopride for D2 receptors) .

Basic Research: What analytical methods ensure Zalospirone’s purity and stability in preclinical studies?

Methodological Answer:

  • HPLC-UV/MS : Use C18 columns with mobile phases optimized for polar metabolites (e.g., 0.1% formic acid in acetonitrile/water).
  • Stability testing : Accelerated degradation studies (40°C/75% RH) to identify hydrolysis products.
  • NMR validation : Confirm structural integrity, especially for batch-to-batch consistency in chiral purity .

Advanced Research: How should researchers address contradictory efficacy data in Zalospirone’s chronic vs. acute administration studies?

Methodological Answer:

  • Systematic review : Apply PRISMA guidelines to aggregate data from heterogeneous studies (e.g., dosing regimens, species).
  • Meta-regression : Model covariates like pharmacokinetic half-life or receptor desensitization timelines.
  • Longitudinal electrophysiology : Track 5-HT1A autoreceptor sensitivity changes in raphe nuclei over time .

Basic Research: What safety protocols are critical for handling this compound in labs?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles.
  • Ventilation : Use fume hoods for powder weighing; avoid acetonitrile-based solutions due to inhalation risks.
  • Waste disposal : Neutralize acidic/basic residues before incineration. Reference SDS sheets for region-specific regulations .

Advanced Research: How can in vitro-to-in vivo extrapolation (IVIVE) be improved for Zalospirone’s pharmacokinetics?

Methodological Answer:

  • PBPK modeling : Incorporate tissue-specific expression of CYP3A4/2D6 enzymes and blood-brain barrier permeability data.
  • Transporter assays : Quantify Zalospirone’s affinity for P-gp/BCRP using MDCK-II transfected cells.
  • Interspecies scaling : Allometric adjustments based on protein binding and free fraction differences .

Basic Research: What statistical methods are recommended for dose-response studies?

Methodological Answer:

  • Four-parameter logistic (4PL) models : Fit sigmoidal curves to calculate EC50/IC50.
  • ANOVA with Tukey post-hoc : Compare multiple doses; report effect sizes (Cohen’s d) for translational relevance.
  • Power analysis : Predefine sample sizes using pilot data to avoid Type II errors .

Advanced Research: What strategies validate Zalospirone’s synergistic effects with SSRIs/SNRIs?

Methodological Answer:

  • Isobolographic analysis : Determine additive/synergistic interactions in forced swim tests.
  • Gene expression profiling : RNA-seq of raphe nuclei to identify 5-HT1A/transporter co-regulation.
  • Clinical trial simulation : Use NONMEM for PK/PD bridging from rodent to human data .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。